molecular formula C26H22N2O10 B15250281 DHMEQracemate

DHMEQracemate

Cat. No.: B15250281
M. Wt: 522.5 g/mol
InChI Key: CDUUWZNJVZQJBN-JOAPCGQYSA-N
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Description

DHMEQ (Dehydroxymethylepoxyquinomicin) racemate is a synthetic compound derived from the natural product epoxyquinomicin C, initially isolated from Streptomyces species. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and apoptosis . The racemic mixture consists of equimolar amounts of two enantiomers, which exhibit distinct biological activities due to stereochemical differences in their interactions with target proteins.

Synthesis and Characterization DHMEQ racemate is synthesized via a multi-step process involving cycloaddition reactions and chiral resolution. High-performance liquid chromatography (HPLC) is employed to verify enantiomeric purity (typically >98%) and ensure batch consistency . Key structural features include a quinone moiety and an epoxide group, which are essential for its inhibitory activity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard techniques for structural elucidation .

Properties

Molecular Formula

C26H22N2O10

Molecular Weight

522.5 g/mol

IUPAC Name

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1

InChI Key

CDUUWZNJVZQJBN-JOAPCGQYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .

Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .

Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .

Scientific Research Applications

Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .

Mechanism of Action

The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .

Comparison with Similar Compounds

Pharmacological Profile

  • Mechanism : DHMEQ racemate inhibits NF-κB by binding to the NEMO (NF-κB essential modulator) protein, preventing IκB kinase (IKK) complex activation .
  • Efficacy : In vitro studies report IC₅₀ values of 5–10 μM in cancer cell lines (e.g., HeLa, MCF-7) .
  • Toxicity : Low systemic toxicity (LD₅₀ > 500 mg/kg in murine models) but may induce hepatotoxicity at high doses .

Comparison with Similar Compounds

The following table compares DHMEQ racemate with other NF-κB inhibitors, focusing on structural, pharmacological, and clinical properties.

Parameter DHMEQ Racemate BAY 11-7082 Parthenolide Curcumin
Molecular Weight 342.4 g/mol 232.3 g/mol 248.3 g/mol 368.4 g/mol
Mechanism NEMO binding IκBα phosphorylation inhibition IKKβ alkylation IKKβ suppression
IC₅₀ (In Vitro) 5–10 μM 1–5 μM 10–20 μM 20–50 μM
Bioavailability 30–40% (oral) 15–20% (oral) <10% (oral) <1% (oral)
Clinical Stage Preclinical Phase II (discontinued) Phase I (ongoing) Phase III (limited efficacy)
Key Limitations Chirality-dependent activity Hepatotoxicity Poor solubility Rapid metabolism

Key Findings :

Potency : BAY 11-7082 exhibits higher potency (IC₅₀ 1–5 μM) but suffers from hepatotoxicity, limiting clinical utility .

Solubility: Parthenolide’s poor aqueous solubility (<10 μg/mL) necessitates nanoparticle formulations for therapeutic use .

Chirality : Unlike DHMEQ racemate, curcumin lacks stereochemical complexity, contributing to its low bioavailability .

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